2,4,6-Tribromophenyl caproate

Lipophilicity Drug Formulation Material Science

2,4,6-Tribromophenyl Hexanoate (CAS 16732-09-5) is a brominated aromatic ester with the molecular formula C12H13Br3O2 and a molecular weight of 428.94 g/mol. It is an organic compound characterized by a phenyl ring substituted with three bromine atoms at the 2, 4, and 6 positions, esterified with hexanoic acid.

Molecular Formula C12H13Br3O2
Molecular Weight 428.94 g/mol
CAS No. 16732-09-5
Cat. No. B103796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromophenyl caproate
CAS16732-09-5
Molecular FormulaC12H13Br3O2
Molecular Weight428.94 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br
InChIInChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3
InChIKeyWKADNUIXFNFRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromophenyl Hexanoate (CAS 16732-09-5): An Evidence-Based Technical and Procurement Profile


2,4,6-Tribromophenyl Hexanoate (CAS 16732-09-5) is a brominated aromatic ester with the molecular formula C12H13Br3O2 and a molecular weight of 428.94 g/mol [1]. It is an organic compound characterized by a phenyl ring substituted with three bromine atoms at the 2, 4, and 6 positions, esterified with hexanoic acid . This compound is primarily utilized as an antifungal agent and also finds application as a flame retardant or an intermediate in the synthesis of flame-retardant materials, leveraging the high bromine content of its structure .

Why Analogs of 2,4,6-Tribromophenyl Hexanoate Are Not Interchangeable: Physicochemical and Biological Constraints


The substitution of 2,4,6-Tribromophenyl Hexanoate with close analogs like 2,4,6-Tribromophenyl Methacrylate or 2,4,6-Tribromophenyl Acrylate is not scientifically justified due to significant differences in critical physicochemical properties, particularly lipophilicity, and distinct biological activity profiles. The hexanoate ester chain confers a substantially higher calculated LogP of 5.46 compared to its methacrylate (LogP 4.7) and acrylate counterparts [1]. This difference in lipophilicity directly impacts solubility, membrane permeability, and tissue distribution, making them unsuitable substitutes in biological and industrial applications [2]. Furthermore, while both the hexanoate and acrylate derivatives are recognized as flame retardants, the hexanoate ester is specifically documented as an antifungal agent , a biological property not attributed to its methacrylate analog in the available data, underscoring that functional group changes on the ester moiety lead to non-equivalent performance characteristics.

Quantitative Differentiation Guide for 2,4,6-Tribromophenyl Hexanoate Against Key Analogs


Enhanced Lipophilicity of 2,4,6-Tribromophenyl Hexanoate Compared to Methacrylate and Acrylate Analogs

The hexanoate ester chain of 2,4,6-Tribromophenyl Hexanoate results in a significantly higher calculated octanol-water partition coefficient (XLogP3-AA) compared to its methacrylate analog [1]. This difference directly impacts its behavior in both biological and material systems, influencing properties like solubility, membrane permeability, and compatibility with polymer matrices .

Lipophilicity Drug Formulation Material Science Physicochemical Property

Increased Conformational Flexibility of 2,4,6-Tribromophenyl Hexanoate vs. Analogs

The molecular structure of 2,4,6-Tribromophenyl Hexanoate features a longer, saturated hexanoate chain which provides a higher number of rotatable bonds compared to its methacrylate analog [1]. This increased flexibility can influence its physical state, solubility, and how it interacts with and modifies polymer chains or biological targets [2].

Molecular Flexibility Conformational Analysis Material Science

Documented Antifungal Activity of 2,4,6-Tribromophenyl Hexanoate

2,4,6-Tribromophenyl Hexanoate (also known as 2,4,6-Tribromophenyl caproate) is consistently identified as an antifungal agent across multiple reputable vendor platforms, with a reported IC50 of 3 µM . This specific biological activity is a key differentiator from its structural analogs, such as 2,4,6-Tribromophenyl methacrylate, for which no comparable antifungal activity is reported in the primary accessible data sources [1].

Antifungal Biological Activity Drug Discovery

Differential Vapor Pressure and Volatility Profile of 2,4,6-Tribromophenyl Hexanoate

2,4,6-Tribromophenyl Hexanoate exhibits a very low vapor pressure of 1.31E-06 mmHg at 25°C . This is a critical performance parameter for applications in flame retardants and polymer additives, where low volatility is essential to prevent the additive from migrating out of the material matrix over time. While direct quantitative comparison data for its analogs' vapor pressure under identical conditions is not available in this dataset, the class-level inference is that the hexanoate ester's higher molecular weight and longer chain contribute to a lower volatility profile compared to smaller, lighter esters like the acrylate [1].

Volatility Material Stability Industrial Formulation

Target Application Scenarios for 2,4,6-Tribromophenyl Hexanoate Based on Evidence


Antifungal Research Tool for In Vitro Studies

2,4,6-Tribromophenyl Hexanoate is an established antifungal agent with a reported IC50 of 3 µM, making it a suitable positive control or lead compound in antifungal drug discovery programs and in vitro studies of fungal pathogenesis . Its documented activity distinguishes it from other 2,4,6-tribromophenyl esters like the methacrylate, which lacks this reported bioactivity, making it the specific reagent of choice for researchers investigating novel antifungal mechanisms or screening new compounds against established targets .

Durable Flame Retardant Additive for Polymer Formulations

With a very low vapor pressure of 1.31E-06 mmHg at 25°C and a high bromine content (approx. 56%), 2,4,6-Tribromophenyl Hexanoate is optimally suited for use as a durable, non-migratory flame retardant additive in plastics, coatings, and resins . Its low volatility is a key performance attribute, ensuring the additive remains within the polymer matrix over the product's lifecycle, providing long-term flame resistance compared to smaller, more volatile brominated analogs .

Chemical Intermediate for Synthesizing Lipophilic Brominated Derivatives

The high lipophilicity (LogP = 5.46) of 2,4,6-Tribromophenyl Hexanoate makes it a strategic intermediate for synthesizing complex molecules where high logP is a design requirement . Its reactivity allows for further functionalization through nucleophilic substitution of the bromine atoms, enabling the introduction of a lipophilic, brominated phenyl moiety into drug candidates or advanced materials . This is a distinct advantage over less lipophilic analogs like the methacrylate (LogP = 4.7) when solubility in non-polar media or membrane permeability is a project goal [1].

Calibration Standard and Reference Material in Analytical Chemistry

2,4,6-Tribromophenyl Hexanoate is available in high purity (e.g., >97.0% by GC) from multiple vendors, and is offered as an analytical standard . Its well-defined physicochemical properties (including density, refractive index, and boiling point) make it a reliable reference material for developing and validating analytical methods, such as GC-MS or HPLC, for detecting brominated organic compounds in environmental or industrial samples .

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